molecular formula C19H16ClN3O2 B11466240 7-(3-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(3-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11466240
M. Wt: 353.8 g/mol
InChI Key: MCZFJPKKHWRGIZ-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure. Key features include:

  • Position 2 substitution: A furan-2-ylmethyl amino group, contributing hydrogen-bonding capacity and moderate lipophilicity.
  • Core structure: The dihydroquinazolin-5(6H)-one scaffold, common in bioactive molecules targeting kinases or neurotransmitter receptors.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

7-(3-chlorophenyl)-2-(furan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C19H16ClN3O2/c20-14-4-1-3-12(7-14)13-8-17-16(18(24)9-13)11-22-19(23-17)21-10-15-5-2-6-25-15/h1-7,11,13H,8-10H2,(H,21,22,23)

InChI Key

MCZFJPKKHWRGIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CO3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Biological Activity

The compound 7-(3-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one , a quinazoline derivative, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₂ClN₃O
  • Molecular Weight : 251.69 g/mol

This compound features a fused quinazoline ring with a furan moiety and a chlorophenyl substituent, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound under review has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, it has shown inhibitory effects on the EGFR (Epidermal Growth Factor Receptor) pathway, which is critical in many cancers.
Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)10.2
HeLa (Cervical Cancer)15.0

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial in mitigating oxidative stress associated with various diseases.

  • Research Findings : In vitro assays revealed that the compound significantly scavenges free radicals, with an IC50 value of 25 µM in DPPH radical scavenging assays, indicating its potential as a protective agent against oxidative damage.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against several bacterial strains.

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli40
Pseudomonas aeruginosa60

Study 1: In Vivo Efficacy in Tumor Models

A study conducted on mice bearing xenografted tumors demonstrated that administration of the compound led to a significant reduction in tumor volume compared to the control group. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Study 2: Synergistic Effects with Other Anticancer Agents

Combining this compound with standard chemotherapeutics like doxorubicin showed enhanced efficacy, suggesting a potential role in combination therapy protocols for cancer treatment.

Scientific Research Applications

Biological Activities

Research indicates that 7-(3-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating effective inhibition at low concentrations .
  • Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Its ability to inhibit cell proliferation in cancer cell lines suggests a mechanism that may involve targeting specific signaling pathways associated with tumor growth .
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may also exhibit anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.

Applications in Scientific Research

The versatility of this compound extends to various scientific research applications:

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/ConditionsObserved Effects
AntimicrobialMycobacterium smegmatisSignificant inhibition at low MIC
Pseudomonas aeruginosaEffective against Gram-negative bacteria
AnticancerVarious cancer cell linesInhibition of cell proliferation
Anti-inflammatoryIn vitro modelsReduction in inflammatory markers

Case Studies

  • Antimicrobial Screening : A study conducted on various synthesized quinazoline derivatives highlighted the effectiveness of this compound against resistant strains of bacteria. The compound's structure was optimized to enhance its interaction with bacterial cell membranes, resulting in increased efficacy .
  • Cancer Research : In a series of experiments assessing the cytotoxic effects on cancer cells, this compound demonstrated a dose-dependent response in inhibiting cell growth. Further mechanistic studies are ongoing to elucidate its action pathways and potential combination therapies with existing chemotherapeutics .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related quinazolinone derivatives:

Compound Name Position 7 Substituent Position 2 Substituent Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
7-(3-Chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one 3-Chlorophenyl Furan-2-ylmethyl amino C19H16ClN3O2* ~369.8* Not provided Reference compound
7-(3-Chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one 3-Chlorophenyl 4-Methoxyphenyl amino C21H18ClN3O2 379.84 714225-36-2 Position 2: Methoxyphenyl (electron-donating)
2-[(Furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one 4-Methoxyphenyl Furan-2-ylmethyl amino C20H18N3O3 348.38 727372-82-9 Position 7: Methoxyphenyl (electron-donating)
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one 4-Fluorophenyl 3-Methylphenyl amino C21H17FN3O 346.38 714925-70-9 Position 7: Fluorophenyl; Position 2: Methylphenyl
7-Phenyl-2-amino-7,8-dihydroquinazolin-5(6H)-one Phenyl Amino C15H15N3O 253.30 Not provided Simplified substituents (no halogens or heterocycles)

Key Observations

Fluorine in 4-fluorophenyl (CAS 714925-70-9) offers moderate electron-withdrawal with smaller steric effects than chlorine .

Lipophilicity: The furan-2-ylmethyl amino group (target compound) introduces moderate lipophilicity, whereas bulkier substituents like piperazinyl-furoyl (CAS 879625-76-0) may reduce membrane permeability .

Hydrogen-Bonding Capacity: Amino groups (e.g., in CAS 1428139-13-2) enable stronger hydrogen bonding compared to alkyl or aryl substitutions .

Molecular Weight Trends :

  • The target compound (~370 Da) falls within the range of CNS-active drugs, whereas analogs with methoxy or methyl groups (e.g., C20H18N3O3, 348.38 Da) may exhibit improved solubility .

Research Findings and Implications

  • Synthetic Accessibility: Compounds with simpler substituents (e.g., 2-amino, CAS 1428139-13-2) are synthesized in higher yields (24–54% in analogs), while halogenated derivatives require specialized conditions .
  • Structural Complexity : Derivatives with fused heterocycles (e.g., 4,7-dimethylquinazolin-2-yl, CAS MLS000087936) show reduced solubility but enhanced target specificity .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 7-(3-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one, and what purity thresholds should be targeted?

  • Answer : Synthesis typically involves multi-step heterocyclic reactions, such as condensation of substituted chlorophenyl precursors with furan-2-ylmethylamine derivatives under controlled pH and temperature. For example, analogous quinazolinone syntheses use 1,4-dioxane as a solvent with triethylamine as a catalyst . Target ≥95% purity for reproducible pharmacological assays, as impurities (e.g., des-chloro byproducts) can skew bioactivity results .

Q. How should researchers characterize the structural integrity of this compound?

  • Answer : Employ a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). Cross-validate with FT-IR for functional groups (e.g., NH stretch in the furan-2-ylmethylamino moiety). For impurities, use HPLC with UV detection (e.g., EP-grade methods for benzodiazepine analogs ).

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer : Follow OSHA/GHS guidelines for chlorinated aromatics and amines. Use fume hoods, nitrile gloves, and eye protection. Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralization with 5% acetic acid) and first-aid measures (e.g., eye irrigation for 15 minutes) .

Advanced Research Questions

Q. How can researchers design environmental fate studies to assess the compound’s persistence in aquatic systems?

  • Answer : Adopt a tiered approach from Project INCHEMBIOL :

  • Phase 1 : Determine hydrolysis half-life at pH 4–9 (25°C).
  • Phase 2 : Use OECD 308 sediment-water systems to measure biodegradation.
  • Phase 3 : Model bioaccumulation potential via octanol-water partition coefficients (log Kow).

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Answer :

  • Step 1 : Confirm sample purity via HPLC-MS. Impurities like regioisomers (e.g., 6-chloro vs. 7-chloro derivatives) cause peak splitting .
  • Step 2 : Perform variable-temperature NMR to detect dynamic effects (e.g., hindered rotation in the furan-2-ylmethyl group) .
  • Step 3 : Compare computational predictions (DFT-based NMR chemical shifts) with experimental data .

Q. How to optimize experimental designs for studying the compound’s enzyme inhibition kinetics?

  • Answer : Use a split-plot design with randomized blocks :

  • Main plots : Vary enzyme concentrations (e.g., 0.1–10 µM).
  • Subplots : Test inhibitor concentrations (IC50 determination).
  • Replicates : ≥4 replicates per condition to account for assay variability.

Q. What methodologies identify and quantify degradation products under accelerated stability conditions?

  • Answer :

  • Forced degradation : Expose to 40°C/75% RH (ICH Q1A) and analyze via LC-QTOF-MS.
  • Degradant profiling : Compare with synthetic standards (e.g., 6-chloro-4-(2-fluorophenyl)quinazoline analogs ).
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life .

Methodological Notes

  • Data Contradiction Analysis : Cross-correlate findings with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Ethical Compliance : Non-human research use is mandatory for compounds lacking clinical approval .

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